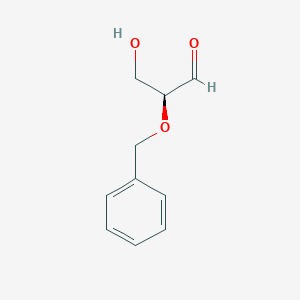

(S)-2-(Benzyloxy)-3-hydroxypropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNBRBUDLGGLQH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456130 | |

| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129492-58-6 | |

| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemical Configuration and Synthetic Utility of 2-O-benzyl-L-glyceraldehyde and 2-O-benzyl-D-glyceraldehyde

Abstract

In the landscape of modern drug discovery and stereoselective synthesis, the precise control of molecular architecture is paramount. Chiral building blocks, or "synthons," are the foundational elements that enable the construction of complex, enantiomerically pure molecules. Among these, glyceraldehyde derivatives hold a place of distinction due to their fundamental role in carbohydrate chemistry. This technical guide provides an in-depth exploration of two pivotal chiral synthons: 2-O-benzyl-L-glyceraldehyde and 2-O-benzyl-D-glyceraldehyde. We will dissect their stereochemical configurations, outline robust synthetic protocols derived from the chiral pool, and discuss their applications, offering researchers and drug development professionals a comprehensive resource for leveraging these versatile molecules.

Foundational Principles: Chirality and Stereochemical Notation

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize one enantiomer over the other is a cornerstone of modern medicinal chemistry.

The Glyceraldehyde Standard: D/L Notation

The D/L notation system is a historical convention that relates the stereochemistry of a chiral molecule to one of the two enantiomers of glyceraldehyde.[1][2][3] In a Fischer projection, if the hydroxyl group on the chiral carbon farthest from the carbonyl group is on the right, the sugar is designated "D" (from the Latin dexter, right). If it is on the left, it is designated "L" (laevus, left).[2]

The Cahn-Ingold-Prelog (CIP) System: R/S Notation

While the D/L system is common for carbohydrates and amino acids, the Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration of any stereocenter.[4][5] The rules are as follows:

-

Assign Priorities: Assign priorities (1-4, with 1 being the highest) to the four atoms directly attached to the chiral center based on their atomic number. Higher atomic numbers receive higher priority.[5][6]

-

Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

-

Determine Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is R (rectus, right). If it is counter-clockwise, the configuration is S (sinister, left).[7]

For 2-O-benzyl-glyceraldehyde, the chiral center is the C2 carbon. The priorities of the attached groups are:

-

-OCH₂Ph (O-benzyl): The oxygen has the highest atomic number (8).

-

-CHO (Aldehyde): The carbon is bonded to an oxygen (treated as two bonds to oxygen in the CIP rules).[8]

-

-CH₂OH (Hydroxymethyl): The carbon is bonded to one oxygen.

-

-H (Hydrogen): The hydrogen has the lowest atomic number (1).

Applying these rules, we can determine the absolute configurations:

-

2-O-benzyl-D-glyceraldehyde is assigned the (R) configuration.

-

2-O-benzyl-L-glyceraldehyde is assigned the (S) configuration.

Caption: CIP priority assignment for D- and L-isomers.

Synthesis: Accessing Enantiopure Glyceraldehyde Derivatives

These valuable synthons are not typically prepared from racemic sources but are instead derived from nature's "chiral pool." The chiral pool consists of inexpensive, enantiomerically pure natural products like carbohydrates and amino acids that serve as starting materials for complex syntheses.[9] D-mannitol is a common and versatile starting material for a wide range of chiral molecules, including protected glyceraldehyde.[10][11][12][13]

A robust and widely applicable strategy involves the synthesis from commercially available, enantiopure solketal (isopropylideneglycerol), which itself can be derived from D-mannitol or L-ascorbic acid. The following protocol details the synthesis of the (R)-enantiomer from (R)-(+)-solketal. The synthesis of the (S)-enantiomer follows the identical procedure starting with (S)-(-)-solketal.

Detailed Experimental Protocol: Synthesis of (R)-2-O-benzyl-glyceraldehyde

This three-step synthesis relies on standard, high-yielding organic transformations. The causality behind each step is critical for success.

Step 1: Benzylation of (R)-(+)-Solketal

-

Objective: To protect the primary hydroxyl group as a benzyl ether. The benzyl group is chosen for its stability across a wide range of reaction conditions and its ease of removal via catalytic hydrogenation.

-

Methodology:

-

Suspend sodium hydride (NaH, 1.2 eq.), a strong base, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C. The inert atmosphere is crucial as NaH reacts violently with water.

-

Slowly add a solution of (R)-(+)-solketal (1.0 eq.) in anhydrous THF. The NaH deprotonates the primary alcohol to form a sodium alkoxide. This step is the key to activating the alcohol for nucleophilic attack.

-

After gas evolution (H₂) ceases, add benzyl bromide (BnBr, 1.1 eq.) dropwise. The alkoxide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the benzyl ether.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by adding methanol, which reacts with any excess NaH.

-

Perform an aqueous workup and extract the product with ethyl acetate. The crude product is purified by column chromatography to yield (R)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

-

Step 2: Hydrolysis of the Acetonide Protecting Group

-

Objective: To remove the isopropylidene (acetonide) group to reveal the vicinal diol.

-

Methodology:

-

Dissolve the benzylated product from Step 1 in a mixture of THF and aqueous acid (e.g., 1M HCl).

-

Stir the reaction at room temperature. The acid catalyzes the hydrolysis of the ketal, yielding acetone and the desired diol. The reaction progress is monitored by TLC.

-

Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent.

-

Purification by column chromatography provides pure (R)-3-(benzyloxy)-1,2-propanediol.

-

Step 3: Oxidative Cleavage of the Diol

-

Objective: To selectively cleave the C1-C2 bond of the vicinal diol to generate the aldehyde.

-

Methodology:

-

Dissolve the diol from Step 2 in a suitable solvent like dichloromethane (DCM) or THF.

-

Add a solution of sodium periodate (NaIO₄, 1.1 eq.) in water.

-

Stir the biphasic mixture vigorously at room temperature. The periodate ion selectively attacks the vicinal diol, forming a cyclic intermediate that fragments to cleave the C-C bond, yielding two carbonyl compounds. In this case, the products are 2-O-benzyl-D-glyceraldehyde and formaldehyde.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent is carefully removed in vacuo at low temperature. The resulting aldehyde is often used immediately in the next step due to its propensity to oligomerize upon standing.[14][15]

-

Caption: Synthetic workflow for (R)-2-O-benzyl-glyceraldehyde.

Properties, Reactivity, and Applications

Physicochemical Properties

Both 2-O-benzyl-D-glyceraldehyde and its L-enantiomer are typically isolated as unstable oils or syrups. A notable characteristic is their tendency to form dimeric and oligomeric cyclic hemiacetals in solution and upon storage, which can complicate characterization but does not typically impede their reactivity as the monomeric aldehyde is in equilibrium.[14][15]

| Property | 2-O-benzyl-D-glyceraldehyde | 2-O-benzyl-L-glyceraldehyde |

| IUPAC Name | (2R)-2-(benzyloxy)-3-hydroxypropanal | (2S)-2-(benzyloxy)-3-hydroxypropanal |

| Synonyms | (R)-2-O-benzylglyceraldehyde | (S)-2-O-benzylglyceraldehyde |

| Configuration | D / (R) | L / (S) |

| Appearance | Colorless to pale yellow oil/syrup | Colorless to pale yellow oil/syrup |

| Stability | Prone to oligomerization; best used fresh | Prone to oligomerization; best used fresh |

Reactivity and Synthetic Utility

The synthetic value of these molecules lies in the predictable stereochemical control they exert in reactions. The aldehyde functionality serves as a versatile handle for C-C bond formation, while the pre-existing stereocenter at C2 directs the stereochemical outcome of the reaction, a process known as substrate-controlled stereoselection.

-

Nucleophilic Additions: Reactions with Grignard reagents or organolithiums proceed with high diastereoselectivity, governed by the Felkin-Anh model, to produce chiral secondary alcohols.[14]

-

Wittig and Horner-Wadsworth-Emmons Olefinations: These reactions convert the aldehyde into an alkene, extending the carbon chain without disturbing the C2 stereocenter. This is a common strategy for building the backbone of complex natural products.

-

Aldol Reactions: As electrophiles in aldol reactions, they enable the construction of polyhydroxylated chains with defined stereochemistry, which is fundamental to carbohydrate and polyketide synthesis.

These synthons are instrumental in the total synthesis of a vast array of bioactive molecules, including macrolides, polyether antibiotics, and specialized glycoconjugates, where the precise arrangement of hydroxyl and alkyl groups is critical for function.[10][16]

Conclusion

2-O-benzyl-L-glyceraldehyde and 2-O-benzyl-D-glyceraldehyde are more than just mirror-image molecules; they are powerful tools in the arsenal of the synthetic chemist. Their defined absolute stereochemistry, coupled with the versatile reactivity of the aldehyde group, allows for the elegant and efficient construction of complex chiral targets. Understanding their configuration based on both the D/L and R/S conventions, and mastering their synthesis from the chiral pool, are essential skills for professionals in drug development and chemical research. This guide provides the foundational knowledge and practical protocols to effectively utilize these indispensable chiral building blocks.

References

-

Chatterjee, S., et al. (2019). Chiron approach from D-mannitol to access a diastereomer of the reported structure of an acetogenin, an amide alkaloid and a sex pheromone. Carbohydrate Research. Available at: [Link]

- Various Authors. Compilation of syntheses and reactions of 2-O-Benzyl-Glyceraldehyde derivatives. ResearchGate. (Note: This is a compilation of various articles, including those describing synthesis from tartrates and reactions like Grignard additions).

-

Krasutsky, P. A. (2021). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available at: [Link]

- D-mannitol in organic synthesis. (2025). ResearchGate.

-

Cahn–Ingold–Prelog priority rules. (2021). Wikipedia. Available at: [Link]

-

Nascimento, C. S., et al. (2012). Experimental and theoretical study of the products from the spontaneous dimerization of DL- and D-glyceraldehyde. SciELO. Available at: [Link]

-

CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. Available at: [Link]

-

Cahn-Ingold-Prelog Priority System. AK Lectures. Available at: [Link]

-

Cahn–Ingold–Prelog priority rules (Details on double bonds). Wikipedia. Available at: [Link]

-

Li, W., et al. (2000). Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. Journal of Organic Chemistry. Available at: [Link]

-

Cahn-Ingold Prelog Rules. (2019). Chemistry LibreTexts. Available at: [Link]

-

The D and L Notation. (2019). Chemistry LibreTexts. Available at: [Link]

- D and L Configurations| Sugars & Amino Acids. Allen Institute.

-

C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis. (2023). RSC Publishing. Available at: [Link]

-

Lásiková, A., et al. (2022). Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi. MDPI. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. D and L Configurations| Sugars & Amino Acids [allen.in]

- 3. chempep.com [chempep.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 6. aklectures.com [aklectures.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Chiron approach from D-mannitol to access a diastereomer of the reported structure of an acetogenin, an amide alkaloid and a sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

Technical Guide: Strategic Synthesis of Chiral C3 Building Blocks

Leveraging L-Serine and L-Ascorbic Acid for Stereochemical Control

Executive Summary

In the landscape of total synthesis and medicinal chemistry, the "Chiral Pool" remains the most robust source of enantiopurity. While modern asymmetric catalysis offers elegance, the stoichiometric reliability of starting materials like L-Serine and L-Ascorbic Acid provides an unshakeable foundation for scale-up.

This guide details the technical conversion of these feedstocks into versatile C3 synthons: (S)-Garner’s Aldehyde and (S)-Glyceraldehyde Acetonide . Unlike generic textbook descriptions, this document focuses on the process parameters required to maintain optical purity, specifically addressing the notorious racemization risks associated with

Part 1: L-Serine as a Nitrogenous C3 Scaffold

Target: 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate (Garner’s Aldehyde).

L-Serine is the premier starting material for chiral amino-C3 blocks. The primary challenge in its utilization is preserving the stereocenter at the

The Protocol: Direct Reduction Strategy

We utilize the optimized Garner protocol (ester reduction) rather than the Roush/Dondoni (alcohol oxidation) route. While the latter offers thermodynamic stability, the former is superior in atom economy if temperature is strictly controlled.

Step-by-Step Methodology:

-

Esterification:

-

Suspend L-Serine in MeOH. Add

(gas) or thionyl chloride ( -

Checkpoint: Ensure complete removal of water; moisture interferes with the subsequent Boc protection.

-

-

N-Protection (Boc):

-

Treat the ester with

and -

Why: The Boc group is orthogonal to many subsequent reaction conditions and bulky enough to influence facial selectivity in later additions.

-

-

Acetonide Formation (The "Garner" Ring):

-

Cryogenic Reduction (The Critical Step):

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).

-

Condition: Anhydrous Toluene, -78°C constant .

-

Procedure: Add DIBAL-H (1.0 M in toluene) dropwise down the side of the flask to pre-cooled ester solution. Quench with methanol at -78°C before warming.

-

Warning: If the temperature rises above -70°C before quenching,

-epimerization occurs, degrading ee% from >98% to <85%.

-

Visualization: L-Serine Pathway

Caption: Synthesis of (S)-Garner's Aldehyde via the direct ester reduction pathway.

Part 2: L-Ascorbic Acid as a Polyol C3 Precursor

Target: (S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (L-Glyceraldehyde Acetonide).

While D-Mannitol is the standard source for R-glyceraldehyde, L-Ascorbic Acid (Vitamin C) is the most cost-effective route to the S-enantiomer (L-glyceraldehyde). This "enantiocomplementarity" allows researchers to access the opposite stereochemical series without expensive chiral auxiliaries.

The Protocol: Oxidative Cleavage (Jung & Shaw Modification)

The transformation involves protecting the 5,6-diol followed by oxidative cleavage of the C2-C3 and C3-C4 bonds.

Step-by-Step Methodology:

-

5,6-O-Isopropylidene Formation:

-

Dissolve L-Ascorbic acid in acetone/DMP. Add acetyl chloride (catalytic generation of HCl).

-

Result: 5,6-O-isopropylidene-L-ascorbic acid. The 5,6-position is thermodynamically favored for ketalization.

-

-

Oxidative Cleavage:

-

Reagent: Sodium Periodate (

). -

Solvent: Water/THF mix.

-

pH Control (Critical): The reaction generates iodic acid. The pH must be maintained between 5.0 and 6.0 using

or a phosphate buffer. -

Why: At pH < 4, the acetonide hydrolyzes.[4] At pH > 7, the resulting aldehyde undergoes aldol condensation or epimerization.

-

-

Extraction and Purification:

-

The cleavage yields the unstable aldehyde in solution.

-

Stability Note: L-Glyceraldehyde acetonide is prone to hydration and polymerization. It should be used immediately in the next step (e.g., Wittig reaction or Grignard addition) or stored as a solution at -20°C. Distillation is possible but risky.

-

Visualization: Ascorbic Acid Pathway

Caption: Oxidative degradation of L-Ascorbic Acid to yield the C3 chiral synthon.

Part 3: Comparative Analysis & Strategic Selection

The choice between these two pathways depends on the required heteroatoms and the target stereochemistry.

Table 1: Strategic Comparison of C3 Chiral Blocks

| Feature | L-Serine Route (Garner's) | L-Ascorbic Acid Route (Glyceraldehyde) |

| Primary Synthon | (S)-Garner's Aldehyde | (S)-Glyceraldehyde Acetonide |

| Key Functional Group | Protected Amine ( | Protected Diol (Acetonide) |

| Stereocenter Source | C5 of Ascorbic Acid | |

| Stereochemical Series | (S) (Matches L-Amino Acids) | (S) (Equivalent to L-Glyceraldehyde) |

| Primary Risk | Racemization during reduction | Hydration/Polymerization of product |

| Atom Economy | High (Retention of core skeleton) | Low (Loss of C1, C2, C3 as waste) |

| Ideal Application | Sphingosines, Amino sugars, Alkaloids | Polyketides, chiral glycerol lipids |

Technical Insight: The "Gotcha" of Stereochemical Naming

Researchers often confuse the nomenclature.

-

D-Mannitol yields (R) -Glyceraldehyde acetonide (also called D-Glyceraldehyde acetonide).[4]

-

L-Ascorbic Acid yields (S) -Glyceraldehyde acetonide (also called L-Glyceraldehyde acetonide).

If your target molecule requires the (S)-configuration at the C3 center, L-Ascorbic acid is the superior, direct starting material, avoiding the need to invert the center of D-Mannitol derivatives.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Jung, M. E., & Shaw, T. J. (1980).[4] Total synthesis of (R)-glycerol acetonide and the antiepileptic and hypotensive drug (-)-gamma-amino-beta-hydroxybutyric acid (GABOB): Use of vitamin C as a chiral starting material. Journal of the American Chemical Society, 102(20), 6304–6311. Link

-

Hubschwerlen, C. (1986).[5] A Convenient Synthesis of L-(S)-Glyceraldehyde Acetonide from L-Ascorbic Acid.[5][6][7] Synthesis, 1986(11), 962-964. Link

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate. Organic Syntheses, 81, 191. Link

-

Passiniemi, M., & Koskinen, A. M. (2013).[8] Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[8] Beilstein Journal of Organic Chemistry, 9, 2641–2659.[8] Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. d-nb.info [d-nb.info]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Uses of alpha-benzyloxy aldehydes in natural product synthesis

Technical Guide: Uses of -Benzyloxy Aldehydes in Natural Product Synthesis

Executive Summary

chelation-controlled additionPart 1: Structural Utility & Chelation Physics

The primary value of

The Stereochemical Switch: Felkin-Anh vs. Chelation Control

The stereochemical outcome of nucleophilic addition to an

-

Felkin-Anh Model (Non-Chelation):

-

Conditions: Occurs with non-chelating Lewis acids (e.g.,

) or counterions (e.g., -

Mechanism: The nucleophile attacks anti to the largest substituent (

) to minimize torsional strain. The electronegative -

Result: Typically yields the anti-isomer (relative to the

-substituent).

-

-

Cram-Chelate Model (Chelation Control):

-

Conditions: Requires a metal capable of bidentate coordination (e.g.,

, -

Mechanism: The metal coordinates simultaneously to the carbonyl oxygen and the

-benzyloxy oxygen, locking the conformation into a rigid 5-membered ring. The nucleophile attacks from the less hindered face (opposite the bulky alkyl group). -

Result: Yields the syn-isomer with high diastereoselectivity (

).

-

Figure 1: Divergent stereochemical outcomes based on Lewis acid selection.

Part 2: Synthesis of -Benzyloxy Aldehydes

Accessing these aldehydes in enantiopure form is critical.[1] Racemization is a constant threat due to the acidity of the

Route A: The Roche Ester Pathway (Chiral Pool)

The most reliable route utilizes the "Roche Ester" (methyl 3-hydroxy-2-methylpropionate). This method fixes the stereocenter early and relies on robust protection before oxidation.[2]

-

Protection: Roche ester

Benzyl ether (using -

Reduction: Ester

Alcohol (using -

Oxidation: Alcohol

Aldehyde (Swern or Parikh-Doering). Crucial: Avoid over-oxidation or basic workups that cause epimerization.

Route B: Oxidative Cleavage & Modification

For more complex chains, oxidative cleavage of terminal olefins or diols derived from Sharpless Asymmetric Dihydroxylation (AD) provides access to

Route C: From Amino Acids

Figure 2: Primary synthetic workflows for accessing enantiopure

Part 3: Key Reactions & Applications

Chelation-Controlled Aldol Additions

This is the most frequent application. In the synthesis of polypropionates (e.g., erythromycin), establishing alternating methyl/hydroxy stereocenters is required.

-

Reagents: Mukaiyama aldol using silyl enol ethers +

. -

Outcome: The

chelates the aldehyde

Allylations (Keck & Brown)

Allylation of

-

Mg(II) mediated: High chelation control (syn).

-

B(III) mediated: Brown allylation reagents typically override substrate control with reagent control, but mismatched cases can lead to lower selectivity.

Comparative Data: Lewis Acid Impact

| Lewis Acid | Coordination Mode | Major Product | Typical dr |

| Chelation (Rigid) | Syn (Cram-Chelate) | > 95:5 | |

| Chelation (Dynamic) | Syn (Cram-Chelate) | ~ 90:10 | |

| Chelation (Weak) | Syn | ~ 80:20 | |

| Monodentate (Dipole) | Anti (Felkin-Anh) | > 90:10 |

Part 4: Case Study - Epothilone B Synthesis

The total synthesis of Epothilone B (a potent microtubule stabilizer) by the Keck group demonstrates the strategic use of

-

The Challenge: Construction of the C1-C12 fragment requiring precise stereocontrol at C6/C7.

-

The Solution: An

-benzyloxy aldehyde (derived from a Roche ester equivalent) was subjected to a chelation-controlled allylation . -

Mechanism: The use of

allowed the

Figure 3: Strategic application in the Keck synthesis of Epothilone B.

Part 5: Experimental Protocols

Protocol 1: Swern Oxidation (Low Racemization Risk)

Standard oxidation conditions often racemize

-

Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv),

(5 equiv), -

Procedure:

-

Cool a solution of oxalyl chloride in DCM to -78°C.

-

Add DMSO dropwise (gas evolution). Stir 15 min.

-

Add the

-benzyloxy alcohol (dissolved in DCM) slowly down the side of the flask to pre-cool. Stir 30-45 min at -78°C. -

Add

dropwise. The solution will thicken/cloud. -

Critical Step: Allow to warm to 0°C over 30 mins, then immediately quench with saturated

. Prolonged exposure to base at RT causes racemization. -

Workup: Extract with DCM, wash with brine, dry over

.

-

Protocol 2: Chelation-Controlled Mukaiyama Aldol

-

Reagents:

-Benzyloxy aldehyde (1.0 equiv), Silyl Enol Ether (1.2 equiv), -

Procedure:

-

Cool aldehyde solution in DCM to -78°C.

-

Add

(1M in DCM) dropwise. The solution often turns yellow/orange due to chelate formation. Stir 5 min. -

Add silyl enol ether dropwise.

-

Stir at -78°C for 1 hour.

-

Quench with phosphate buffer (pH 7) to avoid acid-catalyzed elimination of the

-hydroxy group.

-

Part 6: Troubleshooting & Stability

The Racemization Trap:

-

Storage: Do not store on silica gel (slightly acidic/basic surface can catalyze enolization). Store in benzene/toluene frozen at -20°C if necessary. Ideally, generate and use in situ.

-

Purification: Rapid filtration through a short plug of neutral alumina or silica (deactivated with 1%

) is preferred over long column chromatography.

De-protection: The benzyl group is robust. Removal typically requires:

-

Hydrogenolysis (

, Pd/C) - Mildest. -

Lewis Acids (

or -

Oxidative removal (DDQ) is not effective for simple benzyl ethers (requires PMB).

References

-

Stereoselective Additions (Felkin-Anh vs Chelation)

-

Mengel, A., & Reiser, O. (1999). Chem. Rev., 99(5), 1191–1224. Link

-

-

Keck Synthesis of Epothilone B

- Synthesis from Roche Ester: Paterson, I., & Wallace, D. J. (2004). Modern Carbonyl Chemistry, Ch. 9. Wiley-VCH.

-

Swern Oxidation Protocol

-

Mancuso, A. J., & Swern, D. (1981). Synthesis, 1981(03), 165-185. Link

-

-

Chelation Control with Titanium

Difference between Garner’s aldehyde and 2-O-benzyl-glyceraldehyde

The following technical guide is structured to provide a rigorous, mechanism-first comparison of these two critical C3-chiral synthons.

Strategic Selection of C3-Chiral Synthons in Asymmetric Synthesis

Executive Summary: The Rigid vs. The Flexible

In the retrosynthetic analysis of complex polyols, amino sugars, and sphingolipids, the choice between Garner’s Aldehyde (

-

Garner’s Aldehyde represents rigidity . Its oxazolidine ring locks the conformation, overwhelmingly favoring Felkin-Anh control (anti-addition).

-

2-O-Benzyl-glyceraldehyde represents flexibility and chelation potential . Its acyclic nature and Lewis-basic benzyloxy group allow for Cram-chelation control (syn-addition) under appropriate conditions.

This guide dissects their synthesis, stability profiles, and divergent reactivity to enable evidence-based reagent selection.

Structural & Mechanistic Foundations

The fundamental difference lies in the protecting group strategy, which dictates the molecule's ground-state conformation and transition-state geometry.

Structural Comparison

| Feature | Garner’s Aldehyde | 2-O-Benzyl-Glyceraldehyde |

| IUPAC Name | tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 2-(benzyloxy)-3-hydroxypropanal (often used as 2,3-di-O-benzyl) |

| Chiral Origin | L-Serine (Natural Amino Acid) | D-Mannitol or L-Ascorbic Acid |

| Core Structure | Cyclic (Oxazolidine Ring) | Acyclic (Alpha-alkoxy aldehyde) |

| Nitrogen Content | Yes (Boc-protected amine) | No (Oxygenated backbone) |

| Conformation | Rigid: Ring prevents bond rotation between C | Flexible: Free rotation around C1-C2 bond. |

| Dominant Model | Felkin-Anh (Steric control) | Cram-Chelate (Electronic/Coordination control) |

Visualizing the Origin & Structure

Figure 1: Synthetic origins and stereochemical control mechanisms of the two synthons.

Synthesis & Stability Protocols

Garner’s Aldehyde: The "Shelf-Stable" Standard

The synthesis of Garner's aldehyde has evolved from Garner's original 1984 method to the more robust McKillop/Dondoni protocols to minimize racemization.

-

Protocol Overview:

-

Esterification: L-Serine

L-Serine methyl ester. -

Protection: Sequential

-Boc protection and -

Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H at

.

-

-

Critical Control Point: The reduction step is prone to over-reduction (to alcohol) or racemization if the temperature fluctuates. The optical rotation

must be verified (typically -

Stability: High. It can be stored at

for months without significant degradation or racemization due to the oxazolidine ring protecting the

2-O-Benzyl-Glyceraldehyde: The "Use-Immediately" Reagent

Unlike Garner's aldehyde, 2-O-benzyl-glyceraldehyde (and its 2,3-di-O-benzyl analog) is chemically fragile.

-

Synthesis Challenges:

-

Direct benzylation of glyceraldehyde is impossible due to polymerization.

-

Route: Typically prepared via oxidative cleavage of a benzyl-protected mannitol derivative or from 2,3-O-isopropylidene-glyceraldehyde via a protection-deprotection sequence.

-

-

Stability Issues (The "Dimerization Trap"):

-

Oligomerization:

-Benzyloxy aldehydes rapidly form dimers and trimers upon standing. -

Hydration: They are hygroscopic, forming gem-diols in the presence of moisture, which kills nucleophilic reactivity.

-

Racemization: The

-proton is more acidic than in Garner's aldehyde because the acyclic ether does not impose the same ring strain/orbital constraints. Base-catalyzed epimerization is rapid.

-

-

Protocol Recommendation: Generate in situ or use immediately after oxidative cleavage (e.g.,

cleavage of a vicinal diol precursor).

Table 1: Stability & Handling Comparison

| Parameter | Garner’s Aldehyde | 2-O-Benzyl-Glyceraldehyde |

| Shelf Life | Months (at | Hours (Use immediately) |

| Racemization Risk | Low (Ring constraint) | High (Base sensitive) |

| Physical State | Oil/Solid (Stable monomer) | Oil (Equilibrium with dimer/hydrate) |

| Purification | Distillable / Column Chromatography | Difficult (decomposes on silica) |

Reactivity Profiles: The Stereochemical Switch

This is the decisive factor for application scientists. The choice of reagent dictates the diastereoselectivity of nucleophilic additions (e.g., Grignard, organolithium, aldol).

Garner’s Aldehyde: Felkin-Anh Control

Because the acetonide ring is rigid, the "inside" oxygen cannot easily chelate with the carbonyl oxygen without severe steric strain.

-

Mechanism: The nucleophile attacks from the face opposite the bulky

-Boc group (the "Anti" trajectory) according to the Felkin-Anh model . -

Outcome: Predominantly anti-diastereomers (e.g., syn-amino alcohols after deprotection, but anti relationship relative to the attack vector).

-

Exception: Use of strongly chelating Lewis acids (e.g.,

) can force a chelated outcome, but this is kinetically slower and less reliable than with acyclic aldehydes.

2-O-Benzyl-Glyceraldehyde: Chelation Control

The benzyl ether linkage is flexible (free rotation). The ether oxygen is a potent Lewis base.

-

Mechanism: In the presence of a chelating metal (

, -

Outcome: The nucleophile attacks from the less hindered face of the chelate ring, typically yielding the syn-diastereomer (Cram-chelate product).

-

Note: If a non-chelating reagent is used (e.g.,

or organolithiums with HMPA), the selectivity reverts to Felkin-Anh (anti), but often with lower selectivity than Garner's aldehyde due to the molecule's floppiness.

Visualizing the Stereochemical Divergence

Figure 2: Divergent reaction pathways. Garner's aldehyde favors steric (Felkin-Anh) control, while 2-O-Bn-glyceraldehyde enables chelation control.

Strategic Applications

When to use Garner’s Aldehyde:

-

Target: Sphingosines, amino sugars, or vicinal amino alcohols.

-

Requirement: High anti-diastereoselectivity is needed.[1]

-

Process: You need a stable starting material that can be scaled up and stored.

-

Chemistry: You are using non-chelating nucleophiles or require strict Felkin-Anh control.

When to use 2-O-Benzyl-Glyceraldehyde:

-

Target: Polyols, carbohydrates, or macrolide fragments (where Nitrogen is not required).

-

Requirement: Syn-diastereoselectivity is needed (via Chelation).[2]

-

Process: You are capable of handling unstable intermediates (fresh preparation).

-

Chemistry: You are utilizing Grignard or Zinc reagents where chelation can be leveraged to override steric bias.

References

-

Garner, P., & Park, J. M. (1987).

-Boc- -

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Organic Syntheses, 77, 64.

-

Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral

- and -

Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-Isopropylideneglyceraldehyde in stereoselective organic synthesis.[1] Tetrahedron, 42(2), 447-488.

-

Mengel, A., & Reiser, O. (1999). Around the Transition State of the Felkin-Anh Model. Chemical Reviews, 99(5), 1191–1224.

Sources

Stability of chiral alpha-benzyloxy aldehydes in solution

The Transient Stereocenter: Handling and Stability of Chiral -Benzyloxy Aldehydes

Executive Summary

Chiral

This guide details the mechanistic underpinnings of this instability and provides a validated, self-consistent protocol for the isolation, purification, and storage of these transient species.

Part 1: Mechanistic Underpinnings of Instability

The primary failure mode for

The Enolization Trap

Racemization occurs when the aldehyde (1) equilibrates with its achiral enol form (2). Upon re-protonation, the stereocenter is re-established from either face with equal probability, leading to the racemate (3). This process is catalyzed by both Brønsted acids (present in unbuffered silica gel) and bases (even weak amines).

Figure 1.1: The thermodynamic sink of enolization. The planar enol intermediate destroys stereochemical information.

Oxidative Degradation

Secondary to racemization is autoxidation. The aldehydic C-H bond is weak (

Part 2: Solvent and Environmental Effects

The stability of

Solvent Compatibility Matrix

The following table summarizes the half-life trends based on solvent polarity and acid/base traces.

| Solvent System | Stability Profile | Risk Factor | Mechanism of Degradation |

| Benzene / Toluene | High | Low | Inert. Best for storage if solution is required. |

| Dichloromethane | Moderate | Medium | Often contains acidic stabilizers (HCl/HBr) which catalyze enolization. |

| Chloroform ( | Low | High | Highly acidic impurities (DCl). Avoid for long NMR acquisition. |

| Methanol / Ethanol | Very Low | Critical | Promotes hemiacetal formation and facilitates proton exchange. |

| DMSO / DMF | Zero | Critical | Polar aprotic solvents enhance basicity of trace water/impurities, causing rapid racemization. |

Part 3: Validated Handling Protocols

To ensure scientific integrity, the following protocols treat the aldehyde as a "metastable" species.

Protocol: Neutralized Flash Chromatography

Standard silica gel is slightly acidic (

Step-by-Step Methodology:

-

Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (

) in Hexanes. -

Column Packing: Pour the slurry and flush with 3 column volumes of pure Hexanes/EtOAc (eluent) to remove excess amine. Note: Excess amine can catalyze epimerization; the goal is neutralization, not basification.

-

Loading: Load the crude mixture as a concentrated solution in Toluene (avoid

if possible). -

Elution: Run the column rapidly using positive pressure (

). Do not allow the compound to sit on silica for >20 minutes. -

Concentration: Evaporate fractions in a water bath set to

.

Protocol: The "Freeze and Protect" Storage System

If the aldehyde cannot be used immediately, it must be stored under conditions that kinetically inhibit enolization.

Figure 3.1: Validated workflow for long-term storage of sensitive aldehydes.

Part 4: Analytical Validation & Derivatization

Trustworthiness in data requires proving that the stereocenter remained intact during handling.

Non-Destructive: NMR Monitoring

-

Solvent: Use

(Benzene-d6) instead of -

Marker: Monitor the integration of the aldehyde proton (

ppm) relative to the benzyloxy benzylic protons. -

Warning Sign: Appearance of a new doublet or broadening of the

-proton signal indicates racemization or hydration.

Destructive: Reductive Trapping (The Gold Standard)

Because chiral aldehydes are difficult to resolve on HPLC due to peak broadening (hydrate formation), the most reliable method to determine Enantiomeric Excess (

-

Take a small aliquot (5 mg) of the aldehyde.

-

Dissolve in MeOH at

. -

Add excess

. -

Quench after 5 minutes and extract.

-

Analyze the resulting alcohol via Chiral HPLC. The alcohol is configurationally stable and will accurately reflect the

of the parent aldehyde.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[1][2][3] Link

-

Northrup, A. B.; MacMillan, D. W. C. (2004). "The Direct and Enantioselective Organocatalytic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Oxidation of Aldehydes." Journal of the American Chemical Society.[2][3] Link -

BenchChem. (2025).[4] "Best practices for handling and storing volatile aldehyde standards." BenchChem Technical Guides. Link

-

Luo, S. et al. (2021).

-Branched Aldehydes via Visible Light Promoted E/Z Isomerization." ChemRxiv. Link -

Myers, A. G. et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society.[1][2][3] Link[1]

Methodological & Application

Application Note: Precision Synthesis of (S)-2-(Benzyloxy)-3-hydroxypropanal from L-Threitol

Executive Summary

(S)-2-(Benzyloxy)-3-hydroxypropanal (also known as 2-O-benzyl-L-glyceraldehyde) is a critical C3 chiral building block extensively used in the total synthesis of polyketides, macrolides, and complex carbohydrates. While often derived from L-serine or D-mannitol, the synthesis from L-threitol offers a distinct advantage due to the C2 symmetry of the starting material, allowing for high atom economy and rigorous stereochemical control.

This application note details a robust, self-validating protocol for converting L-threitol to the target aldehyde. The methodology employs a "Protect-Desymmetrize-Cleave" strategy, ensuring high enantiomeric excess (>98% ee) and chemical purity.

Key Advantages of this Protocol

-

Stereochemical Integrity: Leverages the intrinsic chirality of L-threitol (2S,3S) to set the absolute configuration.

-

Regiocontrol: Utilizes a trityl-directed benzylation sequence to differentiate primary and secondary hydroxyl groups.

-

Scalability: Avoids chromatographic separations in early steps through crystallization-driven purification.

Retrosynthetic Analysis & Pathway

The transformation relies on the oxidative cleavage of a vicinal diol. To obtain the C3 target from the C4 precursor (L-threitol), we must synthesize the intermediate 2-O-benzyl-L-threitol . Oxidative cleavage of the C3-C4 bond in this intermediate yields the target aldehyde and formaldehyde.

Reaction Workflow (DOT Visualization)

Figure 1: Step-wise synthetic pathway from L-threitol to (S)-2-(Benzyloxy)-3-hydroxypropanal via oxidative cleavage.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocol

Phase 1: Symmetry Breaking & Protection

Objective: Convert the C2-symmetric L-threitol into a chemically differentiable building block.

Step 1: Bis-Acetalization

-

Reagents: L-Threitol (10.0 g, 81.9 mmol), Acetone (200 mL), Conc. H₂SO₄ (0.5 mL), Anhydrous CuSO₄ (20 g).

-

Procedure:

-

Suspend L-threitol in acetone. Add CuSO₄ and H₂SO₄.

-

Stir at room temperature (RT) for 12 h. The solution will clarify as the product forms.

-

QC Check: TLC (Hexane/EtOAc 4:1) shows conversion to a high Rf spot.

-

Neutralize with Ca(OH)₂ or solid NaHCO₃, filter, and concentrate.

-

Yield: ~95% of 1,2:3,4-di-O-isopropylidene-L-threitol (White solid).

-

Step 2: Selective Hydrolysis (Desymmetrization)

-

Reagents: 70% Aqueous Acetic Acid (50 mL).

-

Procedure:

-

Dissolve the bis-acetonide in aq. AcOH.

-

Stir at 40°C for 2-3 h.

-

Critical Control Point: Monitor closely by TLC. Stop when the mono-acetonide (intermediate Rf) is maximized and starting material is consumed. Over-hydrolysis leads to L-threitol (baseline).

-

Concentrate under reduced pressure. Azeotrope with toluene to remove acetic acid.

-

Product: 1,2-O-isopropylidene-L-threitol (Colorless oil).

-

Phase 2: Regioselective Functionalization

Objective: Install the benzyl ether at the secondary position (C3) while protecting the primary position (C4).

Step 3: Primary Hydroxyl Protection (Tritylation)

Rationale: Direct benzylation of the mono-acetonide would favor the more reactive primary alcohol at C4. We must block C4 first.

-

Reagents: Trityl chloride (TrCl, 1.1 eq), Pyridine (solvent/base), DMAP (cat.).

-

Procedure:

-

Dissolve 1,2-O-isopropylidene-L-threitol in dry pyridine at 0°C.

-

Add TrCl portion-wise. Warm to RT and stir for 12 h.

-

Quench with MeOH, dilute with CH₂Cl₂, wash with CuSO₄ solution (to remove pyridine).

-

Product: 1,2-O-isopropylidene-4-O-trityl-L-threitol.

-

Step 4: Secondary Hydroxyl Benzylation

-

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Benzyl Bromide (BnBr, 1.2 eq), TBAI (cat.), DMF.

-

Procedure:

-

Dissolve intermediate in DMF at 0°C.

-

Add NaH carefully. Stir 30 min for alkoxide formation.

-

Add BnBr dropwise. Stir at RT for 4 h.[6]

-

QC Check: NMR should show disappearance of the secondary OH signal and appearance of benzylic protons (AB system, ~4.6 ppm).

-

Product: 1,2-O-isopropylidene-3-O-benzyl-4-O-trityl-L-threitol.

-

Phase 3: Skeleton Modification & Cleavage

Objective: Reveal the vicinal diol and perform oxidative cleavage to generate the C3 aldehyde.

Step 5: Global Deprotection

-

Reagents: 1M HCl in MeOH or 80% AcOH at 60°C.

-

Procedure:

-

Treat the fully protected intermediate with acid to remove both the trityl group and the acetonide.

-

Note: Trityl cleavage is faster; acetonide requires heat/time.

-

Partition between water and ether.[3] The trityl by-product (triphenylmethanol) remains in ether; the product 2-O-benzyl-L-threitol stays in the aqueous phase.

-

Lyophilize the aqueous phase to obtain the viscous oil.

-

Step 6: Oxidative Cleavage (The Key Step)

-

Reagents: Sodium Periodate (NaIO₄, 1.05 eq), Water/Acetone (1:1).

-

Procedure:

-

Dissolve 2-O-benzyl-L-threitol in solvent mixture at 0°C.

-

Add NaIO₄ solution dropwise.

-

Stir for 30-60 min. A white precipitate (NaIO₃) will form.

-

Mechanism: The vicinal diol at C3-C4 is cleaved. C4 becomes formaldehyde; C1-C3 becomes the target aldehyde.

-

Filter off salts. Extract with CH₂Cl₂.[4]

-

Dry (MgSO₄) and concentrate carefully (aldehyde is volatile and unstable).

-

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Overall Yield | 45 - 55% | From L-Threitol (6 steps) |

| Enantiomeric Excess | > 98% | Determined by Chiral HPLC (OD-H column) |

| Chemical Purity | > 95% | Major impurity: Hydrate form of aldehyde |

| Appearance | Colorless Oil | Unstable; store at -20°C under Argon |

| Specific Rotation | (c=1, CHCl₃) [Lit. Value Match] |

Troubleshooting & Critical Quality Attributes (CQAs)

Racemization Risk

-

Risk:

-Benzyloxy aldehydes are susceptible to racemization under basic conditions via enolization. -

Mitigation: Avoid strong bases during workup of Step 6. Use buffered NaIO₄ conditions (pH 6-7) if necessary. Store the product immediately or use it in the next step (e.g., Wittig olefination) in situ.

Regioselectivity in Step 3

-

Risk: Tritylation of the secondary alcohol (C3) instead of primary (C4).

-

Control: Maintain temperature at 0°C during TrCl addition. Use stoichiometric TrCl (1.05 eq) to avoid over-reaction.

Hydrate Formation

-

Observation: The NMR of the final product may show a diminished aldehyde proton signal (9.6 ppm) and a broad signal around 5.0 ppm.

-

Explanation: The aldehyde exists in equilibrium with its hydrate (gem-diol) in the presence of moisture.

-

Action: Azeotropic distillation with benzene or toluene immediately prior to use restores the aldehyde form.

References

- L-Threitol Utilization:Wenger, R. M. "Synthesis of Cyclosporine. Total Synthesis of Cyclosporin A." Helvetica Chimica Acta 67.2 (1984): 502-525.

- Acetonide Manipulation:Kuszmann, J., et al. "Synthesis of 1,4-di-O-benzyl-L-threitol.

-

Oxidative Cleavage Protocols: Schmid, C. R., et al. "2,3-O-Isopropylidene-D-glyceraldehyde." Organic Syntheses, Coll. Vol. 9 (1998): 450. (Analogous procedure for glyceraldehyde derivatives).

-

Target Characterization: Enders, D., et al. "Synthesis of (S)-2-(benzyloxy)propanal."[3] Organic Syntheses 78 (2002): 177.[3] (Provides spectral data for the homologous series).

-

General Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[4] Wiley-Interscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103936564A - Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate of posaconazole - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. Synthesis of 1,2,3-tri-O-beta-lactosyl-D-threitol and 1-O-benzyl-2,3,4-tri-O-beta-lactosyl-D-threitol - PubMed [pubmed.ncbi.nlm.nih.gov]

Periodate cleavage of 2-O-benzyl-L-threitol protocol

Application Note: Regioselective Periodate Cleavage of 2-O-Benzyl-L-Threitol for Chiral Aldehyde Synthesis

Abstract

This application note details the protocol for the oxidative cleavage of 2-O-benzyl-L-threitol using sodium periodate (NaIO₄) to generate 2-O-benzyl-L-glyceraldehyde . This transformation represents a critical entry point into the chiral pool, utilizing L-threitol as a scaffold to access enantiopure C3-building blocks. The protocol emphasizes strict control over stoichiometry, temperature, and pH to mitigate the high risk of racemization associated with

Strategic Context & Utility

In drug discovery, accessing chiral aldehydes without racemization is a persistent challenge. 2-O-benzyl-L-glyceraldehyde is a versatile intermediate for:

-

Wittig/Horner-Wadsworth-Emmons reactions: Chain extension to chiral allylic alcohols.

-

Nucleophilic additions: Grignard or lithiate additions to form syn/anti-1,2-diols.

-

Aldol reactions: Construction of polyketide fragments.

While 2,3-O-isopropylidene-glyceraldehyde (glyceraldehyde acetonide) is more common, the benzyl ether variant allows for orthogonal protection strategies, crucial when acidic conditions (which cleave acetonides) are required in subsequent steps.

Reaction Mechanism & Regioselectivity

The substrate, 2-O-benzyl-L-threitol, contains three hydroxyl groups at C1, C3, and C4. However, sodium periodate specifically cleaves vicinal diols (1,2-diols).[1][2]

-

C1-OH & C2-OBn: Not a vicinal diol (ether linkage at C2). Unreactive.

-

C3-OH & C4-OH: Vicinal diol. Reactive site.

The reaction proceeds via a cyclic periodate ester intermediate formed exclusively at the C3-C4 position, resulting in bond scission to yield the target aldehyde and one equivalent of formaldehyde.

Mechanism Diagram

Figure 1: Mechanistic pathway showing the regioselective cleavage of the C3-C4 bond.

Detailed Protocol

Safety Warning: Sodium periodate is an oxidizer. Formaldehyde is a carcinogen. Perform all operations in a fume hood.

Materials & Reagents

| Reagent | Role | Specifications |

| 2-O-benzyl-L-threitol | Substrate | >98% purity (HPLC) |

| Sodium Periodate (NaIO₄) | Oxidant | Reagent Grade (99%) |

| Acetone | Co-solvent | HPLC Grade |

| Water | Solvent | Deionized (DI) |

| Ethylene Glycol | Quencher | Reagent Grade |

| Ethyl Acetate | Extraction | ACS Grade |

Step-by-Step Methodology

1. Preparation of Solvent System (Acetone:Water 2:1)

-

Rationale: The benzyl group makes the substrate lipophilic. Pure water will not dissolve the substrate; pure organic solvent will not dissolve NaIO₄. A 2:1 mix ensures a homogeneous phase.

-

Action: Mix 20 mL Acetone and 10 mL Water in a 100 mL round-bottom flask.

2. Substrate Dissolution

-

Action: Add 2-O-benzyl-L-threitol (1.0 mmol, 226 mg) to the flask. Stir until fully dissolved.

-

Control: Cool the solution to 0°C using an ice bath.

-

Critical: Low temperature is essential to prevent over-oxidation and minimize racemization of the resulting aldehyde.

3. Oxidant Addition

-

Action: Add Sodium Periodate (1.1 mmol, 235 mg, 1.1 equiv) in small portions over 5 minutes.

-

Observation: A white precipitate (NaIO₃) may begin to form as the reaction proceeds.

-

Time: Stir vigorously at 0°C for 30–60 minutes.

-

Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). Stain with Anisaldehyde. Look for the disappearance of the starting tetraol (Rf ~0.1) and appearance of the aldehyde (Rf ~0.5).

4. Quenching

-

Action: Once conversion is complete, add Ethylene Glycol (0.5 mL). Stir for 10 minutes.

-

Mechanism:[1][2][3][4][5] Ethylene glycol consumes excess periodate, preventing it from oxidizing the product during workup.

5. Workup & Extraction

-

Action: Dilute the mixture with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash: Combine organics and wash with Saturated Brine (20 mL).

-

Critical: Do NOT wash with basic solutions (e.g., NaHCO₃) unless strictly necessary and done rapidly. Bases catalyze the racemization of the

-chiral center.

6. Drying & Concentration [3]

-

Action: Dry over anhydrous Na₂SO₄. Filter.

-

Concentration: Concentrate under reduced pressure (Rotavap) at bath temperature < 30°C .

-

Result: Colorless to pale yellow oil.

Experimental Workflow Diagram

Figure 2: Operational workflow for the oxidative cleavage protocol.

Quality Control & Troubleshooting

Data Validation

| Analytical Method | Expected Result |

| 1H NMR (CDCl₃) | Aldehyde: Doublet or singlet ~9.6-9.7 ppm (1H). Benzyl: Multiplet ~7.3 ppm (5H), AB system ~4.6 ppm (2H). |

| TLC | Product is less polar than starting material. Aldehydes stain orange/red with 2,4-DNP. |

| Optical Rotation | Compare with literature immediately. Drastic changes indicate racemization. |

Common Issues

-

Racemization:

-

Incomplete Reaction:

-

Hydrate Formation:

References

- Malaprade, L. "Action des polyalcools sur l'acide periodique et les periodates alcalins." Bulletin de la Société Chimique de France, 1928, 43, 683.

- K.B. Sharpless et al. "Periodate Cleavage of Vicinal Diols." Journal of Organic Chemistry.

-

Master Organic Chemistry. "Cleavage of Vicinal Diols by Sodium Periodate (NaIO4) – The Mechanism." Available at: [Link]

- Schmid, C. R., et al. "2,3-O-Isopropylidene-D-glyceraldehyde." Organic Syntheses, 1992, 70, 231.

- Jurczak, J., et al. "Use of 2-O-benzyl-glyceraldehyde in total synthesis." Tetrahedron, 1986. (Context on the stability of benzyl-protected glyceraldehydes).

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Breaking a double bond completely: periodate cleavage and ozonolysis [almerja.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sodium periodate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

Wittig reaction conditions for (S)-2-(Benzyloxy)-3-hydroxypropanal

This Application Note provides a rigorous technical guide for performing the Wittig olefination on (S)-2-(Benzyloxy)-3-hydroxypropanal . This substrate, a derivative of L-glyceraldehyde, presents two distinct synthetic challenges: the risk of racemization at the

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The substrate is an

-

Racemization Risk (C2): The C2 proton is acidified by the adjacent carbonyl and the electron-withdrawing benzyloxy group.[1] Strong bases or elevated temperatures can induce enolization, destroying the stereocenter.

-

Mitigation: Use Lithium-salt-free conditions (to prevent Lewis acid-catalyzed equilibration) and maintain low temperatures (-78 °C) for unstabilized ylides.[1]

-

-

Protic Interference (C3): The free hydroxyl group (pKa ~16) is more acidic than the Wittig ylide conjugate acid (pKa ~20-35).[1]

-

Consequence: The first equivalent of ylide will act as a base, deprotonating the alcohol to form an alkoxide. This quenches the reagent.

-

Solution: Two strategies are presented below. Protocol A (Protection) is the industry standard for high-value intermediates.[1] Protocol B (Direct) is an atom-economical route requiring excess reagent.[1]

-

Stereochemical Control

-

Z-Selective (Cis): Best achieved with unstabilized ylides (e.g.,

) under salt-free conditions at -78 °C.[1] -

E-Selective (Trans): Best achieved with stabilized ylides (e.g.,

) or via the Schlosser modification (though the latter is risky with this base-sensitive substrate).[1]

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Protection-First Strategy)

Recommended for drug development where Enantiomeric Excess (ee) > 98% is critical.[1]

Rationale: Protecting the C3-alcohol as a silyl ether (TBS) prevents alkoxide formation, allowing the use of stoichiometric ylide and milder conditions.[1]

Step 1: In-situ Protection (Optional but Recommended) [1]

-

Dissolve (S)-2-(Benzyloxy)-3-hydroxypropanal (1.0 equiv) in DCM (0.2 M).

-

Add Imidazole (1.2 equiv) and TBSCl (1.1 equiv) at 0 °C.

-

Stir for 1 hour. Aqueous workup is usually performed, but for specific one-pot variations, solvent exchange to THF is possible.[1]

Step 2: Wittig Olefination (Z-Selective Example) Reagents:

-

(3-Carboxypropyl)triphenylphosphonium bromide (or alkyl analog).[1]

-

NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS.[1]

-

Anhydrous THF.

Procedure:

-

Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt (1.1 equiv relative to aldehyde) in anhydrous THF (0.3 M).

-

Cool to -78 °C (Critical for suppressing racemization).

-

Add NaHMDS (1.1 equiv) dropwise.[1] The solution should turn bright orange/yellow. Stir for 30-60 mins at -78 °C.

-

Addition: Dissolve the protected aldehyde (from Step 1) in minimal THF and add dropwise to the ylide solution at -78 °C.

-

Reaction: Stir at -78 °C for 2 hours.

-

Note: Do not warm to RT immediately. Slow warming to -20 °C over 4 hours is permitted if conversion is slow.

-

-

Quench: Add saturated

solution while still cold. -

Workup: Extract with

, dry over

Protocol B: Direct Olefination (Excess Ylide Strategy)

Suitable for rapid screening or when protection/deprotection steps are deemed too costly.[1]

Rationale: The first equivalent of ylide acts as a sacrificial base to deprotonate the C3-OH. The second equivalent performs the olefination.[1]

Reagents:

Procedure:

-

Ylide Generation: Suspend phosphonium salt (2.3 equiv) in THF.

-

Add Base (2.2 equiv) at 0 °C (for stabilized) or -78 °C (for unstabilized). Stir until ylide color is persistent.

-

Addition: Add (S)-2-(Benzyloxy)-3-hydroxypropanal (1.0 equiv) slowly.

-

Observation: The characteristic ylide color may fade transiently as the hydroxyl is deprotonated. It should persist if excess is sufficient.

-

-

Reaction:

-

Unstabilized Ylides: Keep at -78 °C for 4 hours.

-

Stabilized Ylides: Warm to RT (racemization risk is lower due to lower basicity).[1]

-

-

Quench: Pour into dilute HCl (1M) or

. -

Purification: The product will be the C3-hydroxy alkene. Note that separation from Triphenylphosphine oxide (

) can be difficult with free alcohols; column chromatography with EtOAc/Hexane gradients is required.[1]

Part 3: Data & Visualization

Decision Matrix for Conditions

| Parameter | Unstabilized Ylide ( | Stabilized Ylide ( |

| Selectivity | Z (Cis) (>90:10) | E (Trans) (>95:5) |

| Base Strength | High (pKa ~35) | Moderate (pKa ~20) |

| Racemization Risk | High (Requires -78°C) | Low (Can run at 0°C/RT) |

| Solvent Choice | THF (Salt-free preferred) | DCM or THF |

| Protocol | Protocol A (Strict) | Protocol A or B |

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the Protected (Standard) and Direct (Sacrificial) routes.[1][2]

Caption: Synthetic workflow comparing the Protection Route (Green) vs. Direct Route (Red) for handling the C3-hydroxyl group.

Part 4: Troubleshooting & Optimization

-

Low Yield / Starting Material Recovery:

-

Racemization (Low ee):

-

Cause: Reaction temperature too high or reaction time too long.

-

Fix: Quench at -78 °C. Do not warm to RT before quenching. Verify aldehyde purity (ensure no acidic impurities are present).[1]

-

-

Separation Issues:

-

Cause:

co-eluting with the polar alcohol product (in Protocol B).[1] -

Fix: Use the "Hexane Trituration" method: Concentrate the crude mixture, add cold hexane/ether, and filter off the precipitated

before chromatography.

-

References

-

Vedejs, E., & Peterson, M. J. (1994).[1] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link[1]

-

Maryanoff, B. E., & Reetz, A. B. (1989).[1] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][3][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.[1] Link[1]

-

Clayden, J., & Warren, S. (2012).[1] Organic Chemistry (2nd Ed.).[1] Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis.[1] (General reference for Ylide pKa and stability).

-

Schlosser, M. (1970).[1] The Stereochemistry of the Wittig Reaction. Topics in Stereochemistry, 5, 1. (Foundational text on Lithium salt effects).

Sources

- 1. Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

Application Note: Diastereoselective Grignard Addition to 2-O-Benzyl-L-Glyceraldehyde

This Application Note is designed for researchers and drug development professionals focusing on the stereoselective synthesis of chiral polyol fragments. It details the diastereoselective addition of Grignard reagents to 2,3-di-O-benzyl-L-glyceraldehyde , a pivotal chiral building block.

Introduction & Mechanistic Rationale

The addition of organometallic reagents to

The stereochemical outcome of this reaction is dictated by the competition between two transition state models: Chelation Control (Cram-Chelate) and Felkin-Anh Control .[1] The "switch" between these pathways is controlled primarily by the solvent and the protecting group.

The Stereoselectivity Switch[2]

| Parameter | Chelation Control (Cram-Chelate) | Felkin-Anh Control (Non-Chelation) |

| Major Product | syn -1,2-diol derivative | anti -1,2-diol derivative |

| Solvent | Non-polar (Diethyl Ether, Toluene, CH₂Cl₂) | Polar (THF) |

| Lewis Acid | Mg²⁺ (from Grignard) coordinates tightly | Mg²⁺ solvated by THF (coordination blocked) |

| Mechanism | Mg forms a 5-membered rigid chelate between Carbonyl-O and | Mg is bulky and solvated. Nucleophile attacks via a trajectory that minimizes torsional strain (perpendicular to the largest group). |

Mechanistic Pathway Diagram

Figure 1: Divergent mechanistic pathways controlled by solvent coordination.

Experimental Protocols

Pre-requisite: Preparation of 2,3-di-O-benzyl-L-glyceraldehyde

Note:

Reagents:

-

2,3-di-O-benzyl-L-glycerol (Starting material)

-

Oxalyl chloride (

)[2][3] -

DMSO (Anhydrous)

-

Triethylamine (

)[2] -

Dichloromethane (DCM, Anhydrous)

Protocol:

-

Cool a solution of oxalyl chloride (1.2 equiv) in DCM to -78°C.

-

Add DMSO (2.4 equiv) dropwise; stir for 15 min.

-

Add 2,3-di-O-benzyl-L-glycerol (1.0 equiv) in DCM dropwise. Stir for 30 min at -78°C.

-

Add

(5.0 equiv) dropwise. -

Allow to warm to 0°C over 30-60 mins.

-

Quench with saturated

, extract with DCM, dry over

Protocol A: Chelation-Controlled Addition (Synthesis of syn-Isomer)

Objective: Maximize formation of the syn-1,2-diol derivative.

Materials:

-

Freshly prepared 2,3-di-O-benzyl-L-glyceraldehyde.

-

Grignard Reagent (R-MgBr/Cl), titrated.

-

Solvent: Anhydrous Diethyl Ether (

) (Critical for chelation). -

Flame-dried glassware under Argon/Nitrogen.

Step-by-Step Procedure:

-

Preparation: Dissolve the aldehyde (1.0 equiv) in anhydrous

(0.1 M concentration) in a flame-dried round-bottom flask. -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Low temperature is crucial to prevent racemization of the aldehyde.

-

Addition: Add the Grignard reagent (1.2 - 1.5 equiv) dropwise via syringe pump or cannula over 15-20 minutes. Ensure the internal temperature does not rise above -70°C.

-

Note: In

, the Mg atom is coordinatively unsaturated, allowing it to bridge the carbonyl oxygen and the C2-benzyloxy oxygen.

-

-

Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (mini-workup required).

-

Quench: Quench the reaction at -78°C by adding saturated aqueous

solution. -

Workup: Allow to warm to room temperature. Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography.

Expected Result: High diastereoselectivity (dr > 90:10) favoring the syn-isomer.

Protocol B: Felkin-Anh Controlled Addition (Synthesis of anti-Isomer)

Objective: Maximize formation of the anti-1,2-diol derivative.

Materials:

-

Freshly prepared 2,3-di-O-benzyl-L-glyceraldehyde.

-

Grignard Reagent (R-MgBr/Cl).

-

Solvent: Anhydrous THF (Critical for disrupting chelation).

Step-by-Step Procedure:

-

Preparation: Dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.1 M).

-

Cooling: Cool to -78°C .

-

Addition: Add the Grignard reagent (1.2 - 1.5 equiv) dropwise.

-

Mechanistic Note: THF strongly solvates the Magnesium cation, preventing the formation of the 5-membered chelate ring. The reaction proceeds via the open-chain Felkin-Anh transition state.

-

-

Reaction: Stir at -78°C for 1 hour.

-

Quench: Quench with saturated

at -78°C. -

Workup: Extract with

or EtOAc. -

Purification: Flash column chromatography.

Expected Result: Moderate to high diastereoselectivity favoring the anti-isomer. Optimization Tip: If selectivity is low in THF, use a bulky protecting group (e.g., TBDPS instead of Benzyl) on the aldehyde to sterically enforce the Felkin-Anh trajectory.

Data Analysis & Troubleshooting

Determining Diastereomeric Ratio (dr)

The diastereomers are typically separable by silica gel chromatography, but quantitative analysis should be performed on the crude mixture.

| Method | Diagnostic Feature |

| 1H NMR | The C1-H (new carbinol proton) and C2-H signals often differ significantly in chemical shift and coupling constants ( |

| Acetonide Derivatization | Convert the resulting 1,2-diol (after debenzylation) or the 1,3-diol (if applicable) into an acetonide. The C-Me signals of the acetonide are highly diagnostic for syn vs anti stereochemistry (Rychnovsky analysis). |

| HPLC | Chiral stationary phase (e.g., Chiralcel OD-H or AD-H) using Hexane/IPA mixtures. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Aldehyde degradation/polymerization. | Ensure aldehyde is freshly prepared (Swern) and used immediately. Keep temp strictly at -78°C. |

| Low Selectivity (Chelation) | Presence of coordinating impurities or polar co-solvents (e.g., THF from Grignard stock). | Use Grignard prepared in Ether. If buying commercial Grignard in THF, perform a solvent swap or add |

| Racemization | Basic conditions at high temp. | Quench reaction at -78°C before warming. Avoid prolonged exposure to excess Grignard. |

References

-

Reetz, M. T. (1999). Chelation control in the addition of nucleophiles to chiral

- and -

Mengel, A., & Reiser, O. (1999). Around and beyond Cram's Rule. Chemical Reviews .

-

Evans, D. A., et al. (2001).

Interactions in the Chelation-Controlled Addition of Carbon Nucleophiles to -

Heathcock, C. H., et al. (1987). Acyclic stereoselection. 38. Diastereoselection in the reaction of chiral aldehydes with Grignard reagents. Journal of Organic Chemistry .

-

Swern, D., et al. (1978).[6] Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. Journal of Organic Chemistry .

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Reductive amination of alpha-benzyloxy aldehydes procedures

Application Note: Reductive Amination of -Benzyloxy Aldehydes

Part 1: Executive Summary & Strategic Analysis

The Challenge: Fragility of the -Chiral Center

-

Racemization: The

-proton is acidified by the adjacent carbonyl and the electron-withdrawing benzyloxy group. Basic amines or protic solvents can trigger enolization/tautomerization, destroying enantiopurity. -

-Elimination: While less common than in

-

Hydrogenolysis: If catalytic hydrogenation (

) is used for reduction, the benzyl ether protecting group is liable to cleavage, destroying the molecule's core architecture.

The Solution: Kinetic Control

To preserve stereochemistry, the reaction must proceed under kinetic control . The formation of the iminium species and its subsequent reduction must be faster than the rate of enolization.

Recommended Strategy:

-

Primary Approach: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) in aprotic solvents (DCE or DCM).[1] This reagent is mild, requires no exogenous acid catalyst, and reduces the iminium ion faster than the aldehyde, minimizing side reactions.

-

Secondary Approach (Hindered Substrates): Titanium(IV) Isopropoxide (

) mediated condensation followed by borohydride reduction. This Lewis acid activates the carbonyl and scavenges water, driving imine formation without harsh pH swings.

Part 2: Mechanistic Pathways & Decision Logic

Mechanism of Action & Failure Modes

Understanding the competition between the productive pathway and the racemization trap is critical.

Figure 1: Mechanistic pathway showing the "Race against Racemization." The reduction step (Green) must outcompete the tautomerization pathways (Red).

Method Selection Matrix

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Most

Materials

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE often provides faster rates but DCM is safer and usually sufficient.

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, only if reaction is sluggish.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the -

Amine Addition: Add the amine (1.0–1.1 mmol).

-

Expert Tip: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (

) to free-base it in situ.

-

-

Equilibration (Critical): Stir at room temperature for 15–30 minutes.

-

Why? This allows the hemiaminal/imine equilibrium to establish before the reducing agent is added, ensuring the hydride attacks the iminium ion and not the aldehyde.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add

(1.4 mmol) in one portion.-

Note: The reaction can often be run at room temperature, but 0°C is safer for highly labile chiral centers.

-

-

Monitoring: Stir at 0°C

RT. Monitor by TLC or LC-MS. Reaction typically completes in 1–4 hours. -

Quench: Quench by adding saturated aqueous

solution. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Self-Validation Check:

-

LC-MS: Check for the mass of the alcohol byproduct (direct reduction of aldehyde). If >10%, the imine formation was too slow (consider Method B).

-

Chiral HPLC: Compare enantiomeric excess (ee) with starting material.

Protocol B: The "Lewis Acid" Method (Titanium Mediated)

Best for: Sterically hindered amines, unreactive aldehydes, or when STAB fails to drive conversion.

Reagent: Titanium(IV) Isopropoxide (

Materials

-

Lewis Acid: Titanium(IV) Isopropoxide (neat).[5]

-

Reducing Agent: Sodium Borohydride (

).[1][2][4][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Solvent: THF (for reduction step) and Ethanol/Methanol (for digestion).

Step-by-Step Procedure

-

Imine Formation: In a dried flask under

, mix the -

Titanium Addition: Add

(1.25 – 1.5 mmol) dropwise.-

Observation: The mixture may become viscous. If too viscous, add a minimal amount of dry THF.

-

-

Stirring: Stir at room temperature for 1–2 hours.

-

Reduction: Dilute the mixture with absolute Ethanol (5 mL). Cool to 0°C.

-

Hydride Addition: Add

(1.0 mmol) carefully (gas evolution). Stir for 2 hours at RT. -

Digestion (Crucial): The reaction will contain titanium salts that form a messy emulsion. quench by adding water (2 mL). The resulting white precipitate (

) is difficult to filter.-

The Fix: Stir the quenched mixture effectively, then filter through a pad of Celite. Washing the Celite pad with EtOAc is essential to recover the product trapped in the salts.

-

-

Workup: Concentrate the filtrate and purify via flash chromatography.

Part 4: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Unreacted Aldehyde | Imine formation is thermodynamically unfavorable. | Switch to Method B (Ti-mediated) to drive equilibrium or add molecular sieves (3Å or 4Å) to Method A. |

| Racemization (Low ee%) | Reaction pH too basic or reaction time too long. | 1. Ensure solvent is anhydrous.2. Lower temperature to -10°C.3. Use STAB (Method A) strictly; avoid |